molecular formula C24H22N6O4S B2446113 4-(2-((6,8-Dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872688-29-4

4-(2-((6,8-Dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide

Cat. No.: B2446113
CAS No.: 872688-29-4
M. Wt: 490.54
InChI Key: KAFQTBCUGFIWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((6,8-Dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Nuclear factor-κB (NF-κB) . NF-κB is a transcription factor that regulates the expression of proteins playing key roles in immunity and inflammation . It is considered a good target for the treatment of many diseases such as cancers and chronic inflammatory diseases .

Mode of Action

The compound inhibits the DNA binding of NF-κB . Specifically, it has been shown to inhibit the DNA binding of NF-κB p50 to 23% of the amount of DNA-bound NF-κB p50 in the control . This suggests that the compound interferes with the ability of NF-κB to bind to DNA and regulate gene expression.

Biochemical Pathways

The compound’s interaction with NF-κB likely affects several biochemical pathways. NF-κB is involved in the regulation of immune response, inflammation, cell growth, and apoptosis . By inhibiting NF-κB’s DNA binding, the compound could potentially disrupt these pathways and their downstream effects.

Result of Action

The inhibition of NF-κB’s DNA binding by the compound could result in altered gene expression. This could potentially lead to changes in cellular functions, such as immune response, inflammation, cell growth, and apoptosis . .

Properties

IUPAC Name

4-[[2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4S/c1-13-5-4-6-15(11-13)20-27-21-18(23(33)30(3)24(34)29(21)2)22(28-20)35-12-17(31)26-16-9-7-14(8-10-16)19(25)32/h4-11H,12H2,1-3H3,(H2,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFQTBCUGFIWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)NC4=CC=C(C=C4)C(=O)N)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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